Product packaging for Diphenyl (2-ethylhexyl)phosphonate(Cat. No.:CAS No. 193821-01-1)

Diphenyl (2-ethylhexyl)phosphonate

Cat. No.: B12564541
CAS No.: 193821-01-1
M. Wt: 346.4 g/mol
InChI Key: LKQWKQWDJMPQHJ-UHFFFAOYSA-N
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Description

Diphenyl (2-ethylhexyl)phosphonate is a useful research compound. Its molecular formula is C20H27O3P and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27O3P B12564541 Diphenyl (2-ethylhexyl)phosphonate CAS No. 193821-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193821-01-1

Molecular Formula

C20H27O3P

Molecular Weight

346.4 g/mol

IUPAC Name

[2-ethylhexyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C20H27O3P/c1-3-5-12-18(4-2)17-24(21,22-19-13-8-6-9-14-19)23-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3

InChI Key

LKQWKQWDJMPQHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a broad class of chemicals characterized by the presence of a phosphorus-carbon bond, are fundamental to numerous areas of modern chemical research. taylorandfrancis.com Their diverse chemical properties and wide range of applications make them a valuable and actively studied class of molecules. rsc.org These compounds are integral to industrial processes, agriculture, and medicinal chemistry due to their unique biological and physical attributes. taylorandfrancis.com

The versatility of organophosphorus compounds stems from their varied structures, which include phosphonates, phosphates, phosphinates, and phosphine (B1218219) oxides. rsc.orgwikipedia.org This structural diversity allows for a wide array of chemical reactions and applications. For instance, the Michaelis-Arbuzov reaction is a key method for forming carbon-phosphorus bonds, enabling the synthesis of many organophosphorus compounds. researchgate.net Other important synthetic routes include the Kabachnik–Fields reaction for preparing aminophosphonates and various cross-coupling reactions. wikipedia.orgresearchgate.net

In medicinal chemistry, organophosphorus compounds are investigated for their potential as therapeutic agents. taylorandfrancis.comrsc.org In agriculture, they have been widely used as pesticides and herbicides, although their environmental persistence and toxicity are significant research concerns. taylorandfrancis.comnih.govmdpi.com Furthermore, they serve as crucial industrial chemicals, finding use as flame retardants, plasticizers, and additives in materials like plastics and solvents. wikipedia.orgnih.govontosight.ai The ongoing research into organophosphorus chemistry continues to explore new synthetic methods, applications, and a deeper understanding of their environmental and biological interactions. rsc.org

Overview of Diphenyl 2 Ethylhexyl Phosphonate S Research Relevance in Diverse Scientific Disciplines

Diphenyl (2-ethylhexyl)phosphonate, also known as 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), is a commercially significant organophosphorus compound that has become a subject of extensive research across multiple scientific disciplines. nih.gov Its primary applications as a flame retardant and plasticizer in a variety of materials, including flexible polyvinyl chloride, have led to its widespread presence in the environment. ontosight.ainih.gov Consequently, a substantial body of research is dedicated to understanding its environmental fate, biological effects, and potential risks.

In environmental science, researchers have detected EHDPP in various matrices, including indoor dust, drinking water, and biological samples from wildlife and humans. nih.govacs.org This has prompted studies into its persistence, degradation, and transport in the environment. For example, one study reported a primary degradation of 53% in 64 days under aerobic conditions. service.gov.uk

In toxicology and biology, the research focus is on the potential health effects of EHDPP exposure. Studies have investigated its impact on different biological systems. For instance, research on human adrenal cells has shown that EHDPP can disrupt steroidogenesis and lipid metabolism. acs.orgacs.org Other studies using animal models like zebrafish and chicks have explored its effects on glucolipid metabolism, cardiac development, and oxidative stress in the lungs. nih.govnih.gov The endocrine-disrupting potential of EHDPP and its metabolites has also been a key area of investigation. acs.orgresearchgate.net

In materials science, while the primary use of EHDPP is established, research continues to explore its properties and potential for new applications, such as in battery materials. tcichemicals.com

Fundamental Research Questions and Objectives Pertaining to the Chemical Compound

Role and Mechanisms in Flame Retardancy

The utility of DPEHP as a flame retardant is rooted in the broader mechanisms characteristic of organophosphorus esters. These mechanisms can be categorized into gas-phase and condensed-phase actions, which work in concert to suppress or extinguish fire.

Chemical and Physical Flame Retardancy Mechanisms of Organophosphorus Esters

Organophosphorus flame retardants (OPFRs) operate through multifaceted mechanisms in both the solid (condensed) and gas phases of a burning material. berkeley.edu

Condensed-Phase Mechanism : In the solid phase, the primary mechanism is the promotion of char formation. d-nb.info During combustion, the phosphorus compound decomposes to form phosphoric acid, which then acts as a catalyst. This acid promotes the dehydration of the polymer, leading to the formation of a carbonaceous char layer. researchgate.netresearchgate.net This char layer serves as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases that fuel combustion. d-nb.inforesearchgate.net Furthermore, the nonvolatile phosphorus acids can coat the char, making it less permeable and protecting it from further oxidation. researchgate.net This action is particularly effective in polymers that are inherently prone to charring, such as those containing oxygen. researchgate.net

Gas-Phase Mechanism : In the gas phase, phosphorus compounds can interrupt the chemical reactions of combustion. Upon thermal decomposition, they release phosphorus-containing radical species (e.g., PO•, HPO₂, PO₂•). researchgate.net These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that are essential for propagating the flame. aaqr.org By quenching these reactive species, the flame chemistry is inhibited, leading to a reduction in flame intensity or extinguishment. researchgate.netaaqr.org

Comparative Mechanistic Studies with Alternative Flame Retardants

The performance of DPEHP and other alkyl diphenyl phosphates is often benchmarked against different classes of flame retardants.

Compared to triaryl phosphates, alkyl diphenyl phosphates like DPEHP generally exhibit slightly lower flame-retardant efficacy. However, they offer a significant advantage in terms of reduced smoke generation when the polymer formulation is burned. researchgate.netresearchgate.net

When evaluated against halogenated flame retardants, such as the historically used polybrominated diphenyl ethers (PBDEs), organophosphorus esters like DPEHP are considered alternatives. berkeley.eduaaqr.org The primary mechanistic difference lies in their mode of action. Brominated retardants primarily function in the gas phase by releasing halogen radicals that scavenge flame-propagating radicals. In contrast, phosphorus-based retardants like DPEHP have a dual mechanism, acting in both the condensed phase (char formation) and the gas phase. berkeley.edu

Other phosphorus-based flame retardants, such as 9,10-dihydro-9-oxa-10-phosphenanthrene-10-oxide (DOPO), are noted for their high efficiency, achieving high flame retardancy ratings (UL-94 V-0) at low phosphorus concentrations. electronics.org While direct mechanistic comparisons are complex, the effectiveness of DPEHP is attributed to its balanced contribution from both gas-phase and condensed-phase actions.

Table 1: Mechanistic Comparison of Flame Retardant Classes

Flame Retardant Class Primary Mechanism Phase of Action Key Characteristics
This compound (and other OPFRs) Char formation, radical scavenging Condensed & Gas Balanced performance, reduced smoke compared to some alternatives. berkeley.eduresearchgate.netresearchgate.net
Triaryl Phosphates Char formation, radical scavenging Condensed & Gas High flame-retardant efficacy, but can produce more smoke. researchgate.netresearchgate.net
Halogenated (e.g., PBDEs) Radical scavenging Gas High efficiency, but environmental and health concerns have led to restrictions. berkeley.eduaaqr.org
DOPO-based Retardants Radical scavenging, char formation Condensed & Gas Very high efficiency at low concentrations. electronics.org

Research on Incorporation into Polymer Matrices and Performance

DPEHP is an additive flame retardant, meaning it is physically blended into the polymer matrix rather than being chemically reacted and bonded to the polymer chains. berkeley.edu This method of incorporation allows for easier processing but also means the molecule can potentially migrate out of the material over time. d-nb.info

Research has demonstrated its effective use in a variety of polymer systems. Its primary application is as a flame-retardant plasticizer in flexible PVC. researchgate.netnih.gov It is also utilized in other systems, including engineering thermoplastics and flexible polyurethane foams. researchgate.net The performance of DPEHP in these matrices is valued for providing a good balance of properties, as detailed below.

Table 2: Polymer Systems and Performance of this compound

Polymer Matrix Function Key Performance Attributes
Flexible Polyvinyl Chloride (PVC) Flame Retardant & Plasticizer Good plasticizing efficiency, excellent low-temperature flexibility, high migration resistance, effective flame retardancy. researchgate.netresearchgate.net
Engineering Thermoplastics Flame Retardant Contributes to flame retardancy, often in blends with other additives. researchgate.net
Flexible Polyurethane Foams Flame Retardant Imparts flame resistance to the foam structure. researchgate.net

Principles of Plasticization within Polymer Systems

Beyond its role in flame retardancy, DPEHP is an effective plasticizer. The mechanism of plasticization involves the modification of a polymer's physical properties to increase its flexibility and reduce brittleness.

The "free volume" theory is a key concept in understanding plasticization. researchgate.net It posits that the flexibility of a polymer is dependent on the internal space available for polymer chain segments to move. Plasticizers, like DPEHP, are molecules that position themselves between the long polymer chains, effectively pushing them apart. This action increases the free volume, shielding the polymer chains from each other and disrupting the rigid, crystalline structures that make a material stiff. researchgate.netspecialchem.comkinampark.com The result is a lower glass transition temperature (Tg), reduced modulus, and increased elongation and flexibility. specialchem.com

Investigation of Interfacial Interactions and Polymer Compatibility

The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer, which is governed by interfacial interactions. For a plasticizer to be well-retained, there must be favorable interactions between its molecules and the polymer chains. researchgate.net

The incorporation process involves several stages, including the plasticizer adsorbing onto and swelling the polymer particles, followed by the interaction of polar groups on the plasticizer with polar sites on the polymer. researchgate.netspecialchem.com DPEHP demonstrates good compatibility with PVC, indicating strong intermolecular interactions. researchgate.net This compatibility is crucial for preventing the plasticizer from migrating out of the polymer matrix, a phenomenon known as leaching or exudation. specialchem.com Research highlights that 2-ethylhexyl diphenyl phosphate is particularly valued in flexible PVC applications due to its excellent migration resistance. researchgate.net

Mechanistic Influence on Polymeric Material Stability and Durability

The primary role of a plasticizer is to enhance a product's flexibility, which in turn improves its durability and prevents embrittlement. specialchem.com The long-term stability and performance of a plasticized material are directly linked to the permanence of the plasticizer within the polymer matrix.

Mechanisms in Solvent Extraction Systems

Metal Ion Complexation and Selectivity Principles of this compound

Detailed studies outlining the specific mechanisms of metal ion complexation and the principles governing the selectivity of this compound are not available in the reviewed literature. Research on organophosphorus compounds indicates that the phosphonate (B1237965) moiety can be effective in coordinating metal ions researchgate.netmdpi.comresearchgate.net, but specific data for the title compound is absent.

Thermodynamic and Kinetic Aspects of Extraction Processes

Quantitative thermodynamic data (such as enthalpy and entropy changes) and kinetic studies (including rate-limiting steps and activation energies) for metal extraction processes using this compound are not sufficiently documented in scientific papers. While thermodynamic and kinetic models for other extractants like EHEHPA and D2EHPA have been developed pku.edu.cnresearchgate.netmdpi.com, these cannot be extrapolated to this compound.

Synergistic Extraction Formulations and their Underlying Mechanisms

There is a lack of research on synergistic extraction formulations that specifically incorporate this compound. The literature extensively covers synergistic mixtures of acidic extractants like D2EHPA and EHEHPA researchgate.netresearchgate.net, but does not provide information on the behavior or mechanistic interactions of this compound in such systems.

Research Applications in Rare Earth Element and Heavy Metal Separation

While organophosphorus compounds are widely used for the separation of rare earth and heavy metals semanticscholar.org, specific research detailing the application and efficiency of this compound for these purposes is not found in the search results. The available application-focused research pertains to other phosphonic and phosphoric acid-based extractants researchgate.netcapes.gov.br.

Environmental Behavior and Transformation Mechanisms of Diphenyl 2 Ethylhexyl Phosphonate

Environmental Occurrence and Distribution Studies

DPEHP's physicochemical properties, such as a low water solubility and a vapor pressure of 6.2×10⁻⁴ Pa at 25°C, govern its distribution across different environmental compartments. service.gov.uk Modeling studies based on these properties predict that when DPEHP is released into the environment, it partitions differently depending on the initial compartment. service.gov.uk

Detection in Aqueous Environments (Surface Water, Wastewater)

DPEHP is detected in aquatic systems, with rivers being a primary transport pathway to marine environments. helcom.fi It is estimated that approximately 0.3 to 5 tonnes of DPEHP enter the Baltic Sea annually, predominantly via rivers, with a smaller contribution from Wastewater Treatment Plant (WWTP) emissions. helcom.fi

Once in an aquatic system, DPEHP is expected to mainly partition to the sediment phase, though a small fraction is predicted to remain in the water column. service.gov.uk Monitoring data from the Baltic Sea indicates that DPEHP concentrations in sediment can exceed established threshold values in both coastal and off-shore areas. helcom.fi In two assessed off-shore areas, 100% of sediment samples exceeded the threshold. helcom.fi

While widespread measured concentrations in surface waters are not extensively documented in the reviewed literature, predictive modeling has been used to estimate potential environmental concentrations (PECs) stemming from various industrial uses. These models provide theoretical concentrations in different aquatic compartments. service.gov.uk

Table 1: Predicted Local Environmental Concentrations (PECs) for the Aquatic Compartment from Industrial Use Scenarios
ScenarioPEClocal Microorganisms in Sewage Treatment Plant (mg/L)PEClocal Surface Water - Annual Average (μg/L)PEClocal Sediment (mg/kg wet wt.)
Production of DPEHP0.110.730.89
Formulation of PVC0.080.050.07
Industrial Use of Rubber0.090.060.08
Data derived from predictive modeling presented in the Environmental risk evaluation report by the UK Environment Agency. service.gov.uk

Presence in Atmospheric and Soil Compartments

When released to the atmosphere, DPEHP is expected to primarily partition to the soil compartment through atmospheric deposition. service.gov.uk Due to its high estimated soil adsorption coefficient (log KOC = 4.51–6.40), it is considered to be immobile in soil. service.gov.uk

Occurrence in Indoor Environments (Dust, Air)

Organophosphorus esters are frequently detected in indoor environments due to their use in a wide array of consumer products, including electronics, furniture, and building materials. nih.gov These compounds can be released from products into the indoor air and accumulate in settled dust. nih.gov While DPEHP is used as a plasticizer and flame retardant, and therefore is expected to be present in indoor settings, specific studies measuring its concentration in indoor air and house dust were not found in the reviewed literature. escholarship.orgnih.gov Research on indoor contaminants has often focused on other compounds such as phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) or various polybrominated diphenyl ethers (PBDEs). nih.govescholarship.org

Abiotic Degradation Pathways

The transformation of DPEHP in the environment can occur through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation Kinetics and Product Formation under Environmental Conditions

Photodegradation appears to be a significant abiotic degradation pathway for DPEHP in aquatic environments. service.gov.uk Studies have shown that DPEHP undergoes rapid photodegradation in deionized or river water when exposed to natural or simulated sunlight. service.gov.uk The reported half-life under these conditions is approximately 2 hours. service.gov.uk While the kinetics of this process indicate a relatively fast transformation, detailed information on the specific chemical products formed during the abiotic photodegradation of DPEHP is not extensively detailed in the available literature. For related organophosphate esters, degradation products can include the corresponding alcohols and acids resulting from ester cleavage. service.gov.uk

Hydrolytic Stability and Reaction Pathways in Aquatic Systems

In contrast to photodegradation, hydrolysis is not considered a significant abiotic degradation pathway for DPEHP under typical environmental conditions. service.gov.uk The compound is hydrolytically stable in aqueous solutions at environmentally relevant pH levels (pH 4–7), with reported half-lives exceeding 100 days. service.gov.uk This stability suggests that the breakdown of DPEHP in water via simple reaction with water is a very slow process. When hydrolysis of phosphonates does occur, it generally proceeds via cleavage of the P-O ester bond.

Biotic Degradation and Biotransformation Mechanisms of Diphenyl (2-ethylhexyl)phosphonate

The environmental persistence and fate of this compound (DPEHP) are significantly influenced by biotic processes. Microbial communities in various environmental compartments play a crucial role in the degradation and transformation of this compound.

Microbial Degradation Pathways and Intermediate Metabolite Identification

While specific studies detailing the complete microbial degradation pathway of DPEHP are limited, research on analogous organophosphate esters and phthalates provides significant insights into the likely transformation processes. The degradation of DPEHP is expected to proceed through a series of enzymatic reactions, primarily initiated by the cleavage of its ester bonds.

The proposed degradation of DPEHP likely involves initial hydrolysis of the ester linkages. This can occur at either the P-O-C aryl bond or the P-O-C alkyl bond, leading to the formation of distinct intermediate metabolites. Hydrolysis would release phenol, 2-ethylhexanol, and subsequently phosphoric acid.

Drawing parallels from the degradation of di-(2-ethylhexyl) phthalate (DEHP), a structurally similar plasticizer, the initial step involves transformation into mono-(2-ethylhexyl) phthalate (MEHP). haz-map.com Further degradation of MEHP leads to the formation of phthalic acid and 2-ethylhexanol. haz-map.com For DPEHP, a similar initial hydrolysis would yield phenyl (2-ethylhexyl) phosphate (B84403) and a corresponding alcohol or phenol.

Subsequent degradation of the aromatic rings likely proceeds through hydroxylation, followed by ring cleavage. For instance, in the degradation of other aromatic compounds, intermediates like protocatechuate are common before the aromatic ring is opened. haz-map.com The alkyl side-chain, 2-ethylhexanol, is expected to be degraded through β-oxidation pathways. haz-map.com

A study on the degradation of isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) identified hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation as the key degradation reactions. service.gov.uk It is highly probable that DPEHP undergoes similar transformations, leading to a variety of intermediate metabolites before complete mineralization to carbon dioxide, water, and inorganic phosphate.

Potential Degradation Step Precursor Potential Intermediate Metabolite
Initial HydrolysisThis compoundPhenyl (2-ethylhexyl) phosphate, Diphenyl phosphate, 2-ethylhexanol, Phenol
Secondary HydrolysisPhenyl (2-ethylhexyl) phosphatePhenyl phosphate, 2-ethylhexanol
Aromatic Ring HydroxylationPhenol, Phenyl phosphateDihydroxylated aromatic compounds
Alkyl Chain Oxidation2-ethylhexanolCarboxylic acids

Enzymatic Roles in Biodegradation (e.g., Phosphatase, Phosphodiesterase, Cytochrome P450, Hydroxylase)

The biodegradation of DPEHP is mediated by a consortium of microbial enzymes capable of cleaving its stable chemical bonds. Metagenomic analysis of microbial cultures degrading similar organophosphate esters has highlighted the critical role of several enzyme classes. service.gov.uk

Phosphatases and Phosphodiesterases: These enzymes are fundamental in the initial stages of DPEHP degradation. Phosphatases, including alkaline phosphatase (ALP), and phosphodiesterases are responsible for the hydrolysis of the phosphate ester bonds (P-O-C). service.gov.uk This enzymatic cleavage is the primary mechanism for breaking down the parent molecule into smaller, more biodegradable intermediates.

Cytochrome P450 (CYP450): This superfamily of enzymes plays a significant role in the metabolism of a wide range of organic compounds. In the context of DPEHP, CYP450 monooxygenases are likely involved in the hydroxylation of the aromatic (phenyl) rings and the alkyl (2-ethylhexyl) chain. service.gov.uk This hydroxylation increases the water solubility of the molecule and its intermediates, facilitating further degradation. Studies on the biotransformation of a similar compound, 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), have shown significant induction of CYP450 enzymes in fish, indicating their role in its metabolism. mdpi.comepa.gov

Hydroxylases: These enzymes, often working in conjunction with CYP450, introduce hydroxyl (-OH) groups onto the substrate. This is a critical step in preparing the aromatic rings for cleavage and in the oxidation of the alkyl side chain. service.gov.uk

The synergistic action of these enzymes within a microbial community is essential for the effective breakdown of complex molecules like DPEHP. service.gov.uk

Bioaccumulation and Bioconcentration Research in Environmental Matrices

The lipophilic nature of DPEHP, suggested by its structure, indicates a potential for bioaccumulation in organisms and bioconcentration from the surrounding environment. Bioaccumulation is the process by which a chemical is taken up by an organism from water, soil, sediment, and food.

Research on the structurally related compound EHDAB in aquatic ecosystems provides valuable insights into the potential bioaccumulative behavior of DPEHP. In a study involving the midge larvae (Chironomus riparius) and crucian carp (B13450389) (Carassius carassius), EHDAB was found to bioaccumulate from sediment into the larvae. epa.gov The biota-sediment accumulation factors (BSAFs) for EHDAB ranged from 0.10 to 0.54. epa.gov

When the contaminated larvae were fed to crucian carp, EHDAB biomagnified, with biomagnification factors (BMFs) ranging from 8.97 to 11.0 in the liver and 6.44 to 10.8 in the kidneys. mdpi.comepa.gov The accumulation was observed to be dependent on both the concentration and the duration of exposure. mdpi.comepa.gov

The potential for a chemical to bioaccumulate can be estimated using its octanol-water partition coefficient (log Kow). Chemicals with log Kow values between 2 and 6 are generally considered to have the potential to bioaccumulate. henrys-law.org If the log Kow of DPEHP falls within this range, it is likely to be taken up and stored in the fatty tissues of organisms. The ability of an organism to metabolize the compound can, however, reduce the extent of bioaccumulation. henrys-law.org

Parameter Finding for Structurally Similar Compound (EHDAB) Reference
Biota-Sediment Accumulation Factor (BSAF) in Midge Larvae0.10 - 0.54 epa.gov
Biomagnification Factor (BMF) in Crucian Carp (Liver)8.97 - 11.0 mdpi.comepa.gov
Biomagnification Factor (BMF) in Crucian Carp (Kidneys)6.44 - 10.8 mdpi.comepa.gov
Key Accumulation Organs in FishLiver and Kidneys mdpi.comepa.gov

Environmental Transport and Fate Modeling of this compound

Understanding the transport and fate of DPEHP in the environment is crucial for assessing its potential exposure and risk. This involves studying its movement between different environmental compartments such as soil, water, and air.

Sorption and Desorption Dynamics in Sediments and Soils

The behavior of DPEHP in soils and sediments is largely governed by sorption and desorption processes. Sorption, which includes both adsorption (to a surface) and absorption (into a matrix), controls the mobility and bioavailability of the compound. au.dk

Due to its expected low water solubility and hydrophobic nature, DPEHP is likely to have a strong affinity for the organic matter fraction in soils and sediments. au.dk This sorption to soil and sediment particles can reduce its concentration in the aqueous phase, thereby limiting its transport with water flow and its availability to microorganisms for degradation. au.dk

The sorption of organic contaminants is influenced by several factors, including:

Soil and Sediment Properties: The content of organic carbon, clay minerals, and the pH of the soil or sediment are critical. mdpi.comnih.gov

Chemical Properties of DPEHP: Its hydrophobicity, as indicated by its Kow, will be a primary driver of its partitioning behavior.

Desorption, the release of a sorbed chemical back into the solution phase, is often a slow process for strongly sorbed contaminants. This can lead to the long-term persistence of DPEHP in the solid phase of soils and sediments, creating a long-term source of contamination. au.dk The dynamics of sorption and desorption are critical for modeling the environmental fate of DPEHP and for designing potential remediation strategies.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. The tendency of DPEHP to volatilize from water or soil surfaces is determined by its vapor pressure and its Henry's Law constant.

The vapor pressure of DPEHP is relatively low, suggesting that it is not a highly volatile compound under ambient conditions.

Temperature (°C) Vapor Pressure (Pa) Reference
203.4 x 10-4 service.gov.uk
256.2 x 10-4 service.gov.uk
15010 - 27 service.gov.uk
200213 service.gov.uk

The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium. A low Henry's Law constant indicates that a substance will tend to partition into the aqueous phase rather than volatilize. Based on its water solubility and vapor pressure, the Henry's Law constant for DPEHP has been estimated to be 4.44 Pa m³/mol. service.gov.uk This relatively low value suggests that volatilization from water bodies is not a major environmental transport pathway for DPEHP.

Despite its low volatility, long-range atmospheric transport could still occur if DPEHP adsorbs to airborne particulate matter. This mechanism can contribute to the widespread distribution of semi-volatile organic compounds in the environment.

Advanced Analytical Methodologies for Detection and Characterization of Diphenyl 2 Ethylhexyl Phosphonate

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate Diphenyl (2-ethylhexyl)phosphonate from complex sample matrices, concentrate it to detectable levels, and remove interfering substances. The choice of method depends heavily on the nature of the matrix, whether it be water, soil, sediment, or biological tissues.

Solvent extraction remains a fundamental and widely used technique for the initial recovery of this compound from solid and semi-solid samples. Traditional methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents.

A significant advancement in this area is Accelerated Solvent Extraction (ASE®) , a technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermoscientific.com This method offers several advantages over conventional techniques, including reduced solvent consumption and faster extraction times. thermoscientific.com For instance, the extraction of organic compounds from solid matrices that might take hours with Soxhlet can often be completed in minutes using ASE. thermoscientific.com

The selection of an appropriate solvent is paramount for achieving high extraction efficiency. Due to the chemical nature of this compound, a variety of organic solvents can be employed. For example, petroleum ether has been used for the extraction of related organophosphorus compounds. osti.gov Mixtures of solvents, such as hexane/acetone, are also commonly used in methods like microwave-assisted extraction (MAE) for organophosphorus flame retardants. nih.gov The choice of solvent or solvent mixture is optimized to match the polarity of this compound and the sample matrix.

Table 1: Comparison of Accelerated Solvent Extraction (ASE) and Soxhlet Extraction for Organic Pollutants

Feature Accelerated Solvent Extraction (ASE) Soxhlet Extraction
Solvent Volume Reduced High
Extraction Time Minutes Hours
Temperature Elevated Boiling point of solvent
Pressure Elevated Atmospheric

This table provides a general comparison of the two techniques. thermoscientific.com

Following initial solvent extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with subsequent analysis. Solid-Phase Extraction (SPE) is a versatile and widely adopted technique for this purpose. SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb either the target analyte or the interfering compounds.

For the purification of extracts containing this compound, various SPE sorbents can be employed. The choice depends on the chemical properties of the analyte and the nature of the matrix interferences. For instance, a two-step clean-up technique involving gel permeation chromatography (GPC) followed by SPE has been successfully used for the analysis of organophosphorus flame retardants in biological samples, effectively removing lipid compounds and other co-extractives. nih.gov

In some applications, specific sorbents are used to target particular classes of compounds. For example, in the analysis of related organophosphorus compounds, a C18 cartridge can be used to retain the analytes of interest, which are then eluted with a suitable solvent like methanol. ufba.br The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery of this compound while effectively removing interferences.

The "matrix effect" is a significant challenge in analytical chemistry, referring to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. bataviabiosciences.com These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. bataviabiosciences.com In the context of analyzing this compound, matrix effects can arise from co-eluting compounds that interfere with the ionization process in mass spectrometry or affect the chromatographic peak shape. nih.gov

Several strategies are employed to mitigate matrix effects. One common approach is to improve the sample cleanup procedure to remove the interfering components. chromatographyonline.com This can involve optimizing the SPE method or employing additional cleanup steps. Another strategy is matrix-matched calibration , where calibration standards are prepared in a blank matrix extract that is similar to the actual samples. chromatographyonline.com This helps to compensate for the signal suppression or enhancement caused by the matrix.

The use of internal standards , particularly isotopically labeled analogs of the target analyte, is a powerful tool to correct for matrix effects. researchgate.net These standards are added to the sample at the beginning of the sample preparation process and experience similar matrix effects as the native analyte, allowing for accurate correction of the final result.

Optimization of the entire sample preparation workflow is crucial for minimizing matrix effects and ensuring accurate results. spectroscopyonline.com This includes careful selection of extraction solvents, optimization of cleanup procedures, and validation of the method using matrix spike experiments to assess recovery and the extent of matrix effects. chromatographyonline.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical separation of this compound from other compounds in the sample extract prior to its detection and quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools for this purpose.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample extract is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase.

For the analysis of organophosphorus compounds, GC coupled with a mass spectrometer (GC-MS) is a widely used and powerful technique. nih.gov The mass spectrometer acts as a highly selective and sensitive detector, providing information about the mass-to-charge ratio of the eluting compounds, which aids in their identification and quantification. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces background noise, allowing for the detection of trace levels of the analyte in complex matrices. nih.gov

The choice of the GC column is critical for achieving good separation. A DB-5 type column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of a wide range of semi-volatile organic compounds.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a complementary approach to GC for the analysis of this compound. LC is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile and thus not amenable to GC analysis.

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. For organophosphorus compounds, reversed-phase LC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Coupling LC with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantitative analysis of many organic compounds in complex matrices due to its high sensitivity and selectivity. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. However, ESI can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte. nih.gov Atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects compared to ESI. nih.gov

Careful method development, including the optimization of the mobile phase gradient, flow rate, and MS parameters, is essential for achieving reliable and accurate quantification of this compound by LC-MS/MS. The use of isotopically labeled internal standards is also highly recommended to compensate for matrix effects and variations in instrument response. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is highly effective for separating polar and hydrophilic compounds. nih.gov The separation mechanism is primarily based on the partitioning of analytes between a mobile phase rich in an organic solvent (typically acetonitrile) and a water-enriched layer immobilized on the surface of a polar stationary phase. nih.govchromatographyonline.com

For phosphonates and other polar organophosphorus compounds that are poorly retained in reversed-phase chromatography, HILIC is an excellent alternative. chromatographyonline.comwiley.com It allows for strong retention of these analytes without the need for derivatization. researchgate.net The high organic content of the mobile phase also enhances desolvation in the mass spectrometer's electrospray ionization (ESI) source, leading to improved sensitivity when using HILIC-MS. wiley.com

A variety of HILIC stationary phases are available, including bare silica, diol, amide, and zwitterionic phases, each offering different selectivity. nih.govchromatographyonline.com The choice of column and mobile phase conditions (e.g., buffer type, pH, and gradient) is critical for optimizing the separation of complex mixtures. wiley.comreddit.com HILIC has been successfully used for the analysis of phosphonate-containing pesticides and their degradation products in environmental and food matrices. nih.govvu.nl

Table 2: HILIC Stationary Phases and Their Applicability

Stationary PhaseCharacteristicsTypical AnalytesReference
Bare Silica Acidic surface, strong retention for basic compounds.Basic drugs, polar neutrals, amino acids chromatographyonline.com
Amide/Amine Less acidic than silica, good for reducing sugars and polar acids.Sugars, organic acids, phosphonates nih.gov
Diol Neutral, less retentive than silica, good for complex samples.Phospholipids (B1166683), peptides, polar metabolites chromatographyonline.com
Zwitterionic (e.g., Z-HILIC) Contains both positive and negative charges, excellent for charged analytes like phosphonates.Phosphorylated compounds, amino acids, nucleotides reddit.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR experiments are particularly informative.

¹H NMR: Provides information on the number and types of protons. The spectrum would show distinct signals for the aromatic protons of the two phenyl groups, as well as complex multiplets corresponding to the protons of the 2-ethylhexyl group, including the methylene (B1212753) (CH₂) and methyl (CH₃) protons.

¹³C NMR: Reveals the number of non-equivalent carbon atoms. The spectrum would display signals for the aromatic carbons of the phenyl rings and the aliphatic carbons of the 2-ethylhexyl chain. chemicalbook.com

³¹P NMR: This is a highly specific technique for phosphorus-containing compounds. This compound would exhibit a single resonance in the phosphonate (B1237965) region of the ³¹P NMR spectrum, with its chemical shift providing information about the chemical environment of the phosphorus atom. Coupling between phosphorus and adjacent protons (³J P-H) can often be observed in the ¹H NMR spectrum, further confirming the structure.

Infrared (IR) Spectroscopy for Complex Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides a unique fingerprint based on its molecular vibrations. rsc.orgchemicalbook.com

Key characteristic absorption bands for this compound include:

P=O Stretch: A strong and sharp absorption band, typically found in the region of 1250-1260 cm⁻¹, is characteristic of the phosphoryl group. researchgate.net

P-O-C Stretch: Absorption bands associated with the P-O-Ar (aryl) and P-O-C (alkyl) bonds are expected around 1020-1040 cm⁻¹. researchgate.netresearchgate.net

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the C-H bonds of the 2-ethylhexyl group. researchgate.net

C-H Stretch (Aromatic): Weaker absorptions typically found just above 3000 cm⁻¹ for the C-H bonds on the phenyl rings.

C=C Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings. researchgate.net

These spectral features collectively allow for the confirmation of the compound's identity and can be used to monitor its presence in various materials. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)IntensityReference
C-H (Aromatic)> 3000Medium-Weak researchgate.net
C-H (Aliphatic)2860 - 2960Strong researchgate.net
C=C (Aromatic)1450 - 1600Medium-Variable researchgate.net
P=O (Phosphoryl)~1257Strong, Sharp researchgate.net
P-O-C (Phosphonate Ester)~1023Strong researchgate.net

Method Validation and Quality Assurance in Environmental and Material Analysis

For analytical data to be considered reliable and legally defensible, the methods used must be thoroughly validated. Quality assurance (QA) comprises the procedures that ensure the validation is performed correctly and that the method continues to perform as expected over time. This is critical when analyzing for this compound in environmental matrices (e.g., water, soil) or materials (e.g., plastics, industrial fluids).

Method validation involves establishing key performance characteristics as outlined by regulatory guidelines. epa.govnih.gov

Key Validation Parameters:

Linearity: Demonstrates that the instrument's response is proportional to the analyte concentration over a specific range. It is assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (R²) of the resulting curve, which should typically be >0.99. nih.gov

Accuracy: The closeness of a measured value to the true value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: The degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD) for replicate analyses and should generally be less than 15-20%. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio of 3. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10. nih.gov

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. epa.gov

Quality assurance protocols include the routine analysis of quality control (QC) samples, such as laboratory reagent blanks, fortified blanks, and matrix-spiked samples, to monitor the method's ongoing performance. epa.govcdc.gov

Development of Biomarkers for Environmental Exposure Assessment

Assessing human or ecological exposure to chemicals like this compound often relies on the measurement of biomarkers. A biomarker of exposure is the parent compound or its metabolite(s) measured in biological media such as urine, blood, or tissue. tzw.de These measurements provide a more direct indication of an individual's absorbed dose than external environmental measurements alone.

The development of biomarkers for this compound would involve several key steps:

Metabolism Studies: Identifying the major metabolites of the parent compound in relevant biological systems. For an organophosphate ester, hydrolysis is a likely metabolic pathway, potentially yielding metabolites such as Diphenyl phosphate (B84403), 2-ethylhexanol, and phenyl (2-ethylhexyl)phosphonic acid.

Analytical Method Development: Creating highly sensitive and specific analytical methods, typically based on LC-MS/MS or GC-MS, to detect and quantify these metabolites at trace levels in complex biological matrices like urine or plasma. oup.com

Validation: Thoroughly validating the analytical method for use with biological samples, ensuring it meets standards for accuracy, precision, and sensitivity. oup.com

Application in Exposure Studies: Using the validated method to measure biomarker levels in populations to assess exposure and investigate potential links with environmental sources.

Another approach involves using biomarkers of effect. Many organophosphorus compounds are known to inhibit esterase enzymes, such as acetylcholinesterase (AChE). alfachemic.com While less specific to a single compound, the inhibition of such enzymes can serve as a general biomarker for exposure to this class of chemicals. nih.gov

Theoretical and Computational Research on Diphenyl 2 Ethylhexyl Phosphonate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These studies are crucial for understanding the dynamics and energetics of DPEHP and its interactions with other molecules.

While specific molecular dynamics (MD) simulation studies focusing exclusively on Diphenyl (2-ethylhexyl)phosphonate are not extensively detailed in publicly available literature, this computational technique is vital for understanding how such molecules behave in complex systems. MD simulations calculate the motion of atoms over time, providing a view of molecular behavior and interactions.

For compounds structurally related to DPEHP, like other organophosphorus esters, MD simulations have been used to investigate their binding mechanisms with biological targets. nih.gov For DPEHP, this methodology could be applied to simulate its behavior in various environments, such as its diffusion within a polymer matrix where it is used as a plasticizer or its interaction with the lipid bilayers of cell membranes, which is a critical step in bioavailability and toxicity. Such simulations could elucidate how the flexible 2-ethylhexyl chain and the rigid phenyl groups influence its orientation and binding affinity to receptors.

Quantum-chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For organophosphorus compounds, these methods have been applied to understand key chemical transformations and properties.

Density Functional Theory (DFT) is a prominent quantum-chemical method that replaces the complex many-electron wavefunction with the simpler electron density to calculate the energy and properties of a system. nih.gov It is widely used for its balance of computational cost and accuracy. nih.gov

Research on close structural analogues, such as bis(2-ethylhexyl) phosphonate (B1237965) (a compound where a phenyl group is replaced by another 2-ethylhexyl group), has utilized quantum chemical methods to study the phosphite-phosphonate tautomerization equilibrium. dtic.mildtic.mil These studies employed methods including Hartree-Fock (HF) and DFT to calculate the energies of different molecular structures (tautomers). dtic.mildtic.mil The findings indicated that the equilibrium strongly favors the phosphonate form unless significant electron-withdrawing groups are present on the phosphorus atom. dtic.mil Calculations determined that the two long alkyl chains in the phosphonate were oriented in a V-shape. dtic.mil Vibrational spectra were also calculated at the HF/6-311G** level and compared with experimental data to validate the computational models. dtic.mil

Table 1: Computational Methods Applied in Studies of DPEHP Analogues This table is interactive. Click on the headers to sort.

Computational Method Basis Set Purpose of Application Reference
Restricted Hartree-Fock (RHF) 3-21G, 6-31G, 6-311G** Geometry optimization and energy calculation of tautomers. dtic.mil
Møller-Plesset Perturbation (MP2, MP4) 6-31G* To include electron correlation effects in energy calculations. dtic.mil

These computational approaches are essential for predicting reaction pathways, understanding molecular stability, and interpreting spectroscopic data, providing a foundational understanding of the chemical nature of DPEHP.

Structure-Activity Relationship (SAR) Studies on Analogues and Metabolites

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For DPEHP, SAR studies are critical for understanding the toxicological profiles of the parent compound versus its metabolic products.

Research has shown that DPEHP can exhibit anti-androgenic activity, and its metabolites can be even more potent. researchgate.net A key metabolic transformation is the hydroxylation of the 2-ethylhexyl chain. Studies on male Japanese Medaka fish identified that DPEHP itself has an antagonistic effect on the androgen receptor (AR). researchgate.net However, its hydroxylated metabolites, formed during biotransformation in the fish, showed significantly stronger anti-androgenic activity. researchgate.net

The metabolite 2-Ethyl-5-hydroxyhexyl diphenyl phosphate (B84403) was found to be the dominant metabolite and exhibited a 3.1-fold stronger AR antagonistic activity than the parent DPEHP compound. researchgate.net This enhancement in activity following metabolism is a crucial SAR finding, indicating that the introduction of a hydroxyl group increases the molecule's ability to interfere with the endocrine system.

Table 2: Anti-Androgenic Activity of DPEHP and its Metabolites This table is interactive. You can filter by compound.

Compound Activity IC50 (Androgen Receptor Antagonism) Potency Relative to Parent Compound Reference
2-Ethylhexyl diphenyl phosphate (DPEHP) Anti-androgenic 37.5 µM 1x researchgate.net
2-Ethyl-5-hydroxyhexyl diphenyl phosphate (5OH-EHDPP) Anti-androgenic 12.0 µM ~3.1x stronger researchgate.net

These findings highlight that toxicological assessments must consider not only the parent compound but also its metabolites, which may possess different and sometimes more potent biological activities.

In Silico Approaches for Predicting Environmental Behavior and Molecular Interactions

In silico methods use computer simulations and computational models to predict the properties, behavior, and effects of chemicals, reducing the need for extensive laboratory testing. These approaches are widely used for assessing the environmental fate and potential toxicity of compounds like DPEHP.

For predicting environmental behavior, tools like the EPI (Estimation Programs Interface) Suite are often employed. Regulatory assessments have used such software to estimate key physical and chemical properties of DPEHP, such as its Henry's law constant, which is important for understanding its partitioning between water and air. industrialchemicals.gov.au

Regarding molecular interactions, in silico approaches are informed by experimental data to predict how a molecule might bind to biological receptors. Experimental studies have identified several molecular targets for DPEHP. It has been shown to act as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) with an EC20 of 2.04 µM. medchemexpress.com It also inhibits the transcriptional activity of Estrogen-Related Receptor Gamma (ERRγ) with an IC50 of 1.3 µM. medchemexpress.com Furthermore, as discussed previously, DPEHP and its metabolites are known antagonists of the androgen receptor. researchgate.net

This information on molecular interactions is critical for building predictive in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models and receptor docking simulations. These models can then be used to screen other similar organophosphorus compounds for potential endocrine-disrupting activity and to prioritize them for further experimental testing. The finding that DPEHP exposure in zebrafish larvae affects genes related to glucolipid metabolism and cardiac development further provides endpoints that can be integrated into systems toxicology models. nih.gov

Mechanistic Investigations in Biological Systems Non Human, Non Clinical Focus

Molecular Mechanisms of Cellular Stress Responses in Avian Models

Studies on avian models, such as chicks and chicken embryonic hepatocytes, have elucidated the molecular pathways affected by Diphenyl (2-ethylhexyl) phosphonate (B1237965) (DPEHP). In chick lungs, exposure to DPEHP has been shown to induce oxidative stress. nih.gov This is characterized by a decrease in the activities of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), alongside an increase in the peroxidation product malondialdehyde (MDA). nih.gov Concurrently, the cellular pyroptosis pathway is activated, evidenced by the up-regulation of factors including NLRP3, ASC, NF-κB, Pro-Caspase-1, IL-18, and IL-1β. nih.gov This activation leads to increased synthesis and secretion of inflammatory factors such as IL-6 and TNF-α, indicating a dose-dependent inflammatory damage response in the lungs. nih.gov

In chicken embryonic hepatocytes, DPEHP has been found to be highly toxic. acs.org It modulates the expression of genes across various biological pathways, including those involved in bile acid and cholesterol regulation, glucose metabolism, and lipid homeostasis. acs.orgresearchgate.net

Research in chicken livers has also pointed to DPEHP inducing oxidative stress and ferroptosis, a form of programmed cell death dependent on iron. researchgate.netnih.gov This is supported by observations of increased iron content in the liver tissue and altered expression of genes and proteins related to ferroptosis. researchgate.netnih.gov

Endocrine System Modulation at the Molecular Level in Aquatic Organisms

In aquatic organisms like zebrafish, DPEHP has been shown to disrupt the endocrine system. It exhibits anti-androgenic activity by acting as an antagonist to the androgen receptor (AR). nih.gov Its metabolite, 2-ethyl-5-hydroxyhexyl diphenyl phosphate (B84403), demonstrates even stronger AR antagonistic activity. nih.gov This disruption of the endocrine system can lead to reproductive issues, such as intersex in male Japanese medaka. nih.gov

Furthermore, DPEHP exposure in zebrafish larvae can disrupt the growth hormone (GH)/insulin-like growth factors (IGFs) axis. This is evidenced by decreased concentrations of GH and IGF-1, supported by changes in the transcription of genes related to GH, IGF, their receptors, and binding proteins. The compound has also been found to have estrogenic effects, promoting estrogenic activity and synergizing with 17β-estradiol-induced ER transactivation. nih.gov

Biochemical Pathways of Glucolipid Metabolism in Aquatic Larvae Models

In larval zebrafish, DPEHP exposure significantly affects glucolipid metabolism. nih.gov This is reflected by decreased levels of glucose, pyruvate, and triglycerides, along with altered transcription of related genes. nih.gov Transcriptomic analysis has revealed that differentially expressed genes are enriched in various pathways, including those related to glucolipid metabolism. nih.gov

Targeted lipidomic analyses in adult male zebrafish have further detailed these effects, showing that DPEHP can reduce the levels of numerous lipid metabolites, including glycerides, fatty acids, sterol lipids, sphingolipids, and glycerophospholipids. nih.gov It also downregulates genes involved in the de novo synthesis of fatty acids and upregulates genes involved in fatty acid β-oxidation. nih.gov The Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses have highlighted significant disruptions in glycerolipid metabolism, steroid biosynthesis, and fatty acid biosynthesis pathways. nih.gov

Steroidogenesis and Lipid Homeostasis Disruptions in In Vitro Cellular Models

In vitro studies using human adrenocortical (H295R) cells have demonstrated that DPEHP disrupts steroidogenesis and lipid homeostasis. It leads to increased secretion of estradiol, cortisol, and aldosterone. nih.gov Key genes in corticosteroidogenesis, such as CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1, are significantly upregulated upon exposure. nih.gov

Intracellular lipidomics have revealed a reduction in total cholesterol ester and sphingolipids, with an increase in phospholipids (B1166683) and triglyceride species. nih.govnih.gov This is accompanied by decreased expression of the ACAT2 and SCD1 genes, which are involved in lipid metabolism. nih.govnih.gov Furthermore, a shift in mitochondrial dynamics is indicated by increased MF1 expression and decreased FIS1 expression. nih.govnih.gov

Biotransformation Processes and Metabolite Formation in Model Organisms

The biotransformation of DPEHP has been investigated in various model organisms. In rats, orally administered DPEHP is rapidly absorbed and excreted primarily through urine and feces. nih.gov The major metabolites identified in urine are diphenyl phosphate (DPP) and phenol, with p-hydroxyphenyl phenyl phosphate and monophenyl phosphate as minor metabolites. nih.gov

In vitro studies with human liver microsomes have identified mono- and di-hydroxylated metabolites, keto metabolites, and mixed keto and hydroxylated metabolites as major phase-I metabolites. nih.gov Glucuronidated metabolites of these phase-I products are also formed. nih.gov In chicken embryonic hepatocytes, DPEHP is transformed, with diphenyl phosphate being one of the presumed metabolites. acs.org A novel metabolite, hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP), has also been identified in both avian species and a human blood pool. acs.org In Japanese medaka, 2-ethyl-5-hydroxyhexyl diphenyl phosphate has been identified as a dominant metabolite. nih.gov

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organophosphorus compounds is a cornerstone of industrial chemistry. rsc.org However, traditional synthetic routes can be harsh and generate significant waste. rsc.org Future research must prioritize the development of "green" and sustainable synthetic methodologies for DPEHP and its analogues. rsc.orgresearchgate.net

Key Research Thrusts:

Solvent-Free and Catalyst-Free Conditions: Exploring techniques like ball-milling that reduce or eliminate the need for solvents and catalysts, which simplifies processes, cuts costs, and minimizes pollution. researchgate.net

Alternative Energy Sources: Utilizing methods such as visible-light-driven photocatalysis, which can enable reactions under milder conditions (e.g., room temperature) compared to conventional heating. rsc.org

Atom Economy and Step-Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product and reduce the number of synthetic steps, thereby minimizing by-product formation. rsc.org

Benign Catalysts: Investigating the use of inexpensive and non-toxic catalysts, such as salicylic (B10762653) acid, to promote reactions efficiently and sustainably. rsc.org

A framework for sustainable chemical synthesis design suggests breaking down a molecule into its functional groups to identify the most appropriate and green reaction strategies, integrating these choices into a broader Life Cycle Assessment. nih.govnih.gov Applying such a framework to DPEHP would involve moving beyond established methods, such as the reaction of 2-ethylhexanol with diphenyl chloridophosphate chemicalbook.com, towards more environmentally benign alternatives.

Advanced Understanding of Environmental Transport and Bioavailability at the Molecular Scale

Once released into the environment, DPEHP, like other OPEs, can enter various environmental compartments, including air, water, soil, and sediment. hep.com.cnsciengine.com Its transport is governed by its physicochemical properties and environmental conditions. osti.gov Future research must aim for a more granular, molecular-level understanding of these processes.

Emerging Research Areas:

Sorption and Partitioning: Investigating the molecular interactions that control DPEHP's sorption to soil, sediment, and particulate matter. The compound's hydrophobicity is a key factor, but the influence of specific mineral and organic matter compositions is not well understood. hep.com.cnosti.gov

Long-Range Transport: Elucidating the mechanisms of atmospheric transport and deposition, which contribute to the presence of OPEs in remote regions like the Arctic. nih.gov

Bioavailability in Soil-Plant Systems: Studying how DPEHP moves from soil into plants, a critical pathway for entry into the food chain. hep.com.cn This involves understanding uptake by plant roots and translocation to other tissues, which can be species- and compound-specific. hep.com.cn

Degradation and Persistence: While biodegradation and hydrolysis are known degradation pathways, their rates are highly dependent on environmental factors like pH, temperature, and microbial communities. nih.govresearchgate.net Research is needed to model these processes accurately for DPEHP specifically, determining its half-life under various environmentally relevant conditions. nih.gov

Refined Analytical Techniques for Trace Detection and Speciation in Complex Matrices

The ability to detect and quantify DPEHP and its transformation products is fundamental to assessing exposure and environmental fate. Current methods often rely on gas chromatography coupled with mass spectrometry (GC-MS) following a sample preparation step like solid-phase extraction (SPE). mdpi.comnih.gov While effective, emerging challenges require more advanced analytical capabilities.

Future Analytical Imperatives:

Lowering Detection Limits: Developing methods with improved sensitivity to quantify trace levels of DPEHP in complex matrices such as human tissues, wildlife, and intricate environmental samples (e.g., dust, sludge). mdpi.comnih.gov

Metabolite and Degradant Speciation: Creating analytical protocols that can distinguish and quantify not only the parent DPEHP compound but also its various hydroxylated or hydrolyzed metabolites and environmental degradants. acs.org This is crucial, as metabolites can have different biological activities than the parent compound. acs.org

High-Throughput Analysis: Innovating faster and more automated analytical workflows to handle the large number of samples required for comprehensive environmental monitoring and epidemiological studies.

Passive Sampling Techniques: Expanding the use and calibration of passive samplers for time-integrated measurements of DPEHP concentrations in water and air, providing a more holistic view of its presence in the environment. nih.gov

Table 1: Current and Future-Focused Analytical Approaches for DPEHP

Aspect Current Standard Techniques Future Research Focus
Core Technology Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comnih.gov Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for non-volatile metabolites.
Sample Preparation Solid-Phase Extraction (SPE) mdpi.comnih.gov Miniaturized and automated SPE; development of novel selective sorbents.
Detection Level μg/L to ng/L range nih.gov Sub-ng/L or pg/L for trace detection in biological and environmental samples.
Analyte Scope Primarily parent compound Simultaneous analysis of parent DPEHP and its key metabolites (e.g., hydroxylated forms). acs.org

Deeper Mechanistic Insights into Environmental and Biological Interactions

Understanding how DPEHP interacts with biological systems and environmental components at a molecular level is critical. Much of the current research has focused on broader categories of OPEs, and more specific data on DPEHP is needed. researchgate.net

Key Mechanistic Questions:

Receptor Binding and Endocrine Disruption: Research has shown that DPEHP exhibits androgen receptor (AR) antagonistic activity. acs.org A significant finding is that its metabolite, 2-Ethyl-5-hydroxyhexyl diphenyl phosphate (B84403), demonstrates even stronger AR antagonistic activity. acs.org Future work should explore interactions with other nuclear hormone receptors and fully elucidate the downstream pathways affected by this anti-androgenic activity. nih.gov

Metabolic Transformation: The metabolism of DPEHP is a key factor in its biological effect. Transcriptomic analysis in zebrafish larvae exposed to DPEHP revealed significant changes in genes related to glucolipid metabolism and cardiac development. nih.gov Further studies are needed to identify all major metabolites and the specific enzymes responsible for these transformations, such as cytochrome P450 monooxygenases. nih.gov

Enzymatic Interactions: Organophosphorus compounds are known to interact with various esterases, which can be either a pathway for detoxification or the mechanism of toxicity. nih.gov Identifying the specific esterases that DPEHP and its metabolites interact with will provide crucial insight into its mode of action.

Biodegradation Pathways: In the environment, microbial enzymes are key drivers of degradation. researchgate.netnih.gov Identifying the specific microorganisms and enzymatic pathways responsible for breaking down DPEHP will be essential for developing bioremediation strategies.

Table 2: Known and Investigated Mechanistic Interactions of DPEHP

Interaction Type Target System Observed Effect / Finding Source
Biological Androgen Receptor (AR) Antagonistic activity; metabolite is more potent. acs.org
Biological Glucolipid Metabolism Altered transcription of related genes in zebrafish larvae. nih.gov
Biological Cardiac Development Upregulation of genes related to cardiac morphology in zebrafish. nih.gov
Environmental Microbial Communities Enhanced degradation under biotic vs. abiotic conditions, indicating microbial breakdown is key. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To unravel the complex biological responses to DPEHP exposure, future research must move beyond single-endpoint analyses and embrace multi-omics approaches. nih.govmdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the perturbed biological system. youtube.com

A study on zebrafish larvae has already applied transcriptomics to identify gene expression changes related to glucolipid metabolism and cardiotoxicity following DPEHP exposure. nih.gov This provides an excellent foundation.

Future Research Strategy:

Expand on Transcriptomics: Corroborate the initial findings in other models and human cell lines.

Incorporate Proteomics: Identify which of the altered gene transcripts lead to changes in protein expression. This step is crucial because proteins are the functional molecules in the cell. youtube.com

Add Metabolomics: Measure changes in the levels of small molecules (metabolites) like glucose, lipids, and amino acids. youtube.com This provides a direct readout of the functional consequences of the transcriptomic and proteomic changes. nih.gov

Integrative Analysis: Use bioinformatics and systems biology tools to integrate these three layers of data. youtube.com This can reveal the full cascade of events, from gene expression changes to functional metabolic disruption, and identify key pathways that are most sensitive to DPEHP.

This integrated approach can provide a comprehensive understanding of the adverse outcome pathways (AOPs) associated with DPEHP exposure. mdpi.com

Computational Predictions for Environmental Fate and Behavior of Novel Analogues

As new organophosphorus compounds are designed, potentially as alternatives to DPEHP itself, there is an opportunity to use computational toxicology and chemistry to predict their properties before synthesis. nih.gov This in silico approach can screen for potential hazards and persistence, guiding the development of safer, more sustainable chemicals.

Emerging Computational Challenges:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models specifically for phosphonates to predict properties like receptor binding affinity, toxicity, and biodegradability based on chemical structure.

Molecular Docking: Using computational docking simulations to predict the binding affinity of DPEHP analogues for key biological targets, such as the androgen receptor or metabolic enzymes. nih.govmdpi.com

Environmental Fate Modeling: Employing models like the Ecological Structure Activity Relationships (ECOSAR) program to predict the environmental toxicity of novel analogues to aquatic organisms. mdpi.com

Persistence and Degradation Prediction: Creating models that can forecast the environmental half-life of new compounds by predicting their susceptibility to hydrolysis and biodegradation. nih.gov

The ultimate goal is to establish a robust computational framework that allows for the prospective design of organophosphorus compounds that retain their desired functional properties (e.g., flame retardancy) while minimizing their environmental and biological impact.

Q & A

Q. What are the common synthetic routes for preparing diphenyl (2-ethylhexyl)phosphonate, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or transesterification. A typical method involves reacting phosphorus oxychloride with 2-ethylhexanol and phenol derivatives under controlled conditions. For example, organometallic reagents like Grignard reagents (e.g., (2-ethylhexyl)magnesium bromide) can react with phosphoryl chlorides to form phosphonates. Solvent choice (e.g., anhydrous ether), stoichiometry, and temperature (room temperature to reflux) critically affect yields, with excess alcohols often improving conversion .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on NMR (¹H, ¹³C, ³¹P), mass spectrometry (HRMS/LRMS), and X-ray crystallography. For example, ³¹P-NMR typically shows a singlet near δ 20–30 ppm for phosphonate groups. X-ray diffraction can resolve stereochemistry and intermolecular interactions, as seen in studies of phosphonate derivatives with hydrogen-bonded dimers .

Q. What are the primary applications of this compound in separation science?

It is widely used as a solvent extractant for metal ions, particularly in nuclear chemistry (e.g., Th(IV), rare earths). The extraction efficiency depends on HNO₃ concentration, temperature, and salting-out agents. Slope analysis and thermodynamic studies (ΔG, ΔH, ΔS) reveal that Th(NO₃)₄·2B (where B = DEHEHP) is the dominant extracted species .

Advanced Research Questions

Q. How can enantioselective additions of diphenyl phosphonate to ketimines be optimized for high enantiomeric excess (ee)?

Chiral bifunctional catalysts (e.g., binaphthyl-modified squaramide-tertiary amine) enable enantioselective additions to ketimines derived from isatins. Key parameters include:

  • Catalyst loading (2.5 mol% III in ethyl acetate at 0°C).
  • Molecular sieves (4 Å) to absorb moisture.
  • Reaction time (12–48 h), yielding 74–94% with up to 99% ee. Gram-scale reactions maintain >90% ee, confirming scalability .

Q. What mechanistic insights explain the hydrolysis of diphenyl phosphonate to phosphonic acid under acidic conditions?

Hydrolysis proceeds via protonation of the phosphonate group, followed by nucleophilic attack by water and elimination of phenol. The SN1-like pathway dominates, with intermediates stabilized by carbocation formation. Trifluoroacetic acid (TFA) efficiently cleaves ester groups, yielding phosphonic acids while avoiding side reactions common in basic conditions .

Q. How does diphenyl phosphonate function as a recognition group in fluorescent probes for superoxide anion (O₂⁻) detection?

Its strong electron-withdrawing nature stabilizes the probe’s excited state. In BODIPY-based probes, O₂⁻ selectively cleaves the phosphonate group, triggering fluorescence turn-on. Validation includes intracellular imaging with confocal microscopy, pH insensitivity (pH 7.4), and minimal interference from ROS/RNS .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound?

  • Use PPE (gloves, goggles) due to skin/eye irritation risks.
  • Work in a fume hood to avoid inhalation; wash exposed skin with water immediately (P362+P364 protocols) .
  • Store in sealed containers at room temperature, away from oxidizers .

Q. How can researchers resolve contradictions in extraction efficiency data for rare earths using DEHEHP?

Contradictions arise from competing ions (e.g., Zn²⁺, Co²⁺) and pH variations. Synergistic agents like 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one (PMBP) improve selectivity. Slope analysis and UV-Vis titration help identify dominant complexes, while ICP-MS validates metal recovery rates .

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